Cas no 21113-62-2 (1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene])
![1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] structure](https://ja.kuujia.com/scimg/cas/21113-62-2x500.png)
1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] 化学的及び物理的性質
名前と識別子
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- 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene]
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- インチ: 1S/C18H16/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-11,13H,12,14H2
- InChIKey: JHYYVUZPBSBDNS-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2)CCC(C2=CC=CC=C2)=CC=1
じっけんとくせい
- 密度みつど: 1.068±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ゆうかいてん: 178-180 °C(Solvent: Benzene)
- ふってん: 389.4±42.0 °C(Predicted)
1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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5. Book reviews
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene]に関する追加情報
Comprehensive Guide to 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] (CAS No. 21113-62-2): Properties, Applications, and Market Insights
1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] (CAS No. 21113-62-2) is a specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceutical intermediates, and advanced polymer research. This compound, characterized by its unique cyclohexadiene core linked to two benzene rings, offers intriguing chemical properties that make it valuable for various industrial and research applications. In this article, we delve into its molecular structure, synthesis methods, and emerging uses in cutting-edge technologies.
The chemical structure of 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] features a 1,3-cyclohexadiene backbone with benzene rings attached at the 1 and 4 positions. This configuration imparts distinct electronic properties, such as conjugation effects, which are highly relevant in organic electronics and photovoltaic materials. Researchers have explored its potential as a building block for π-conjugated systems, which are critical for developing light-emitting diodes (LEDs) and solar cells.
One of the most frequently asked questions about CAS No. 21113-62-2 is its role in sustainable chemistry. With the growing demand for eco-friendly materials, this compound has been investigated for its potential in green synthesis routes. Its ability to participate in catalytic reactions with minimal waste generation aligns with the principles of circular economy and green chemistry. Additionally, its derivatives have shown promise in biodegradable polymers, addressing global concerns about plastic pollution.
In the pharmaceutical industry, 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] serves as a key intermediate for synthesizing bioactive molecules. Its rigid yet flexible structure makes it suitable for designing drug candidates targeting central nervous system (CNS) disorders and anti-inflammatory agents. Recent studies highlight its utility in medicinal chemistry, particularly in the development of small-molecule inhibitors for protein-protein interactions.
The market trends for CAS No. 21113-62-2 reflect its expanding applications. Analysts project growth in demand due to its use in high-performance materials, such as thermosetting resins and epoxy modifiers. The automotive and aerospace sectors are increasingly adopting these materials for their lightweight and high-strength properties. Furthermore, the compound’s compatibility with nanotechnology opens doors for innovations in nanocomposites and smart coatings.
From a synthesis perspective, 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] can be prepared via palladium-catalyzed coupling reactions or Diels-Alder cycloadditions. These methods offer high yields and selectivity, making them attractive for industrial-scale production. Researchers are also exploring microwave-assisted synthesis to reduce reaction times and energy consumption, aligning with sustainable manufacturing practices.
In conclusion, 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene] (CAS No. 21113-62-2) is a versatile compound with broad applications in materials science, pharmaceuticals, and green chemistry. Its unique molecular architecture and functional versatility position it as a valuable asset in addressing contemporary challenges in technology and sustainability. As research progresses, its role in next-generation materials and therapeutic agents is expected to grow significantly.
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